3-Methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanohydrazide
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Overview
Description
3-Methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanohydrazide typically involves the condensation of 3-methylbutanohydrazide with an indole-2,3-dione derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydro derivatives. Substitution reactions can result in various substituted indole derivatives.
Scientific Research Applications
3-Methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to interact with various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
3-Methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanohydrazide is unique due to its specific substitution pattern and the presence of both indole and hydrazide functionalities
Properties
CAS No. |
32477-61-5 |
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Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-methylbutanamide |
InChI |
InChI=1S/C13H15N3O2/c1-8(2)7-11(17)15-16-12-9-5-3-4-6-10(9)14-13(12)18/h3-6,8,14,18H,7H2,1-2H3 |
InChI Key |
VEGYXMJZJZDVSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N=NC1=C(NC2=CC=CC=C21)O |
Origin of Product |
United States |
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